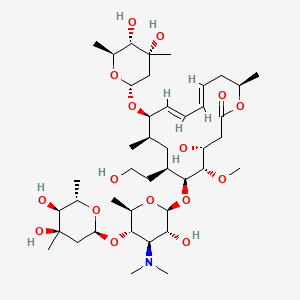
rhEPO
Übersicht
Beschreibung
Erythropoietin (EPO), also known as erythropoetin, haematopoietin, or haemopoietin, is a glycoprotein cytokine secreted mainly by the kidneys in response to cellular hypoxia . It stimulates red blood cell production (erythropoiesis) in the bone marrow . Recombinant human erythropoietin (rhEPO) is produced by recombinant DNA technology in cell culture . It is used in the treatment of anemia in chronic kidney disease, anemia in myelodysplasia, and in anemia from cancer chemotherapy .
Synthesis Analysis
The kidneys are the primary sources of EPO, and its synthesis is controlled by hypoxia-inducible transcription factors (HIFs) . Exogenous erythropoietin, recombinant human erythropoietin (rhEPO), is produced by recombinant DNA technology in cell culture .
Molecular Structure Analysis
Human erythropoietin (EPO) is a 30.4 kDa glycoprotein hormone composed of a single 165 amino acid residues chain to which four glycans are attached . The rhEPO backbone sequence has a theoretical mass of 18,235.99 Da .
Chemical Reactions Analysis
A systematic strategy based on high resolution–accurate mass spectrometry (HR–AM), including multiple-enzyme digestion, HILIC enrichment, and MS–MS analysis, has been developed for detailed elucidation of site-specific N-and O-glycosylation status of rhEPO .
Physical And Chemical Properties Analysis
rhEPO is a compound with the molecular formula C42H73NO16 . More detailed physical and chemical properties could not be retrieved from the search results.
Wissenschaftliche Forschungsanwendungen
Treatment of Anemia in Renal Diseases
rhEPO has been successfully developed and marketed, mainly used in the treatment of anemia caused by renal diseases . It promotes the proliferation and differentiation of erythroid hematopoietic progenitor cells in bone marrow, which can stimulate the colony formation .
Treatment of Anemia in Cancer Patients
rhEPO is used in the treatment of anemia in cancer patients . Anemia is a frequent complication of cancer and its treatment, significantly impairing metabolic and physiologic functions as well as patients’ activity, well-being, and quality of life .
Treatment of Anemia in Malignant Tumor Radiotherapy
Another application of rhEPO is in the treatment of anemia caused by malignant tumor radiotherapy . It helps in maintaining the stability of the mitochondrial membrane, up-regulating the expression of bcl-2 and bcl-xl genes, and inhibiting the activation of caspase-3 .
Treatment of Anemia in Chemotherapy
rhEPO is also used in the treatment of anemia caused by chemotherapy . It helps in maintaining the stability of the mitochondrial membrane, up-regulating the expression of bcl-2 and bcl-xl genes, and inhibiting the activation of caspase-3 .
Reducing the Need for Transfusions
The use of rhEPO can significantly reduce the volume of red blood cell (RBC) transfusions in patients . This is particularly beneficial in reducing the risks associated with transfusions .
Off-label Use
The off-label use of rhEPO is very common and has shown certain curative effects . It can be used as evidence support for the update of the scope of indications .
Wirkmechanismus
Target of Action
Recombinant human erythropoietin (rhEPO) primarily targets erythroid progenitor cells in the bone marrow . The erythropoietin receptor (EPO-R) expressed on the surface of these cells is the specific binding site for rhEPO . The primary role of these targets is to proliferate and differentiate into red blood cells (RBCs), a process regulated by rhEPO .
Mode of Action
rhEPO interacts with the EPO-R on erythroid progenitor cells, triggering intracellular signal transduction pathways . This interaction promotes the division and differentiation of these progenitor cells into RBCs . Additionally, rhEPO inhibits the programmed cell death (apoptosis) of these cells, further enhancing erythropoiesis .
Biochemical Pathways
The binding of rhEPO to EPO-R activates several signal transduction pathways, resulting in the proliferation and terminal differentiation of erythroid precursor cells . This process increases the number of RBCs, thereby enhancing the body’s oxygen-carrying capacity .
Pharmacokinetics
The pharmacokinetics of rhEPO involves its absorption, distribution, metabolism, and excretion (ADME). rhEPO has a serum half-life of approximately 27 to 43.5 hours , which allows for less frequent dosing compared to endogenous EPO. It can be administered intravenously or subcutaneously . The long half-life and flexible administration routes contribute to its bioavailability and therapeutic efficacy.
Result of Action
The primary result of rhEPO action is an increase in RBC count, hemoglobin concentration, and hematocrit levels . This leads to improved tissue oxygenation, alleviating symptoms of anemia such as fatigue, pallor, shortness of breath, and tachycardia . In some cases, rhEPO also stimulates thrombopoiesis, increasing platelet count .
Action Environment
The action of rhEPO is influenced by various environmental factors. For instance, the degree of tissue oxygenation is a primary determinant of EPO gene expression in the kidney . Furthermore, the production of rhEPO can be enhanced through genetic engineering of host cells and optimization of culture conditions . High doses of rhepo may increase the risk of adverse effects, underscoring the importance of careful dose management .
Safety and Hazards
The use of rhEPO has been associated with risks such as death, myocardial infarction, stroke, venous thromboembolism, and tumor recurrence . Risk increases when EPO treatment raises hemoglobin levels over 11 g/dL to 12 g/dL . The unreasonable use of rhEPO and transfusion should be further standardized to ensure safety and effectiveness .
Eigenschaften
IUPAC Name |
(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4R,5S,6R)-5-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-7-(2-hydroxyethyl)-5-methoxy-9,16-dimethyl-1-oxacyclohexadeca-11,13-dien-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H73NO16/c1-22-18-27(16-17-44)36(59-40-34(47)33(43(8)9)35(24(3)56-40)58-32-21-42(7,51)39(49)26(5)55-32)37(52-10)28(45)19-30(46)53-23(2)14-12-11-13-15-29(22)57-31-20-41(6,50)38(48)25(4)54-31/h11-13,15,22-29,31-40,44-45,47-51H,14,16-21H2,1-10H3/b12-11+,15-13+/t22-,23-,24-,25+,26+,27+,28-,29+,31+,32+,33-,34-,35-,36+,37+,38+,39+,40+,41-,42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKGNDLRMLFWEX-IUJNAFBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CCO)C)OC4CC(C(C(O4)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CCO)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H73NO16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
848.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Epoetin alfa is a glycoprotein, produced by recombinant DNA technology, that contains 165 amino acids in a sequence identical to that of endogenous human erythropoietin. Recombinant epoetin has the same biological activity as the endogenous hormone, which induces erythropoiesis by stimulating the division and differentiation of committed erythroid progenitor cells, including burst-forming units-erythroid, colony-forming units- erythroid, erythroblasts, and reticulocytes, in bone marrow. Erythropoietin also induces the release of reticulocytes from the bone marrow into the blood stream, where they mature into erythrocytes., Endogenous erythropoietin is produced primarily in the kidney. The anemia associated with chronic renal failure is caused primarily by inadequate production of the hormone. Administration of epoetin corrects the erythropoietin deficiency in patients with chronic renal failure. Epoetin also stimulates red blood cell production in patients who do not have a documented erythropoietin deficiency, i.e., patients with normal or slightly elevated concentrations of endogenous erythropoietin. However, it may not be effective in patients who are anemic despite having significantly elevated concentrations of erythropoietin. | |
| Record name | EPOETIN ALFA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7584 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Epoetinum alfa | |
Color/Form |
Colorless liquid /sterile injection/ | |
CAS RN |
113427-24-0 | |
| Record name | EPOETIN ALFA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7584 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



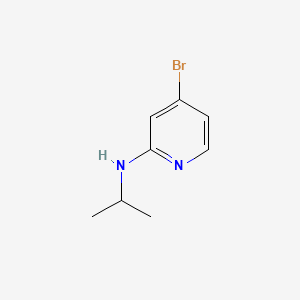
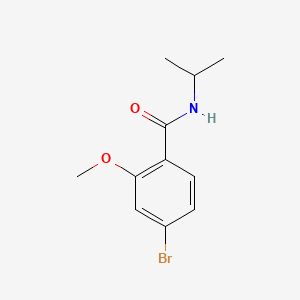
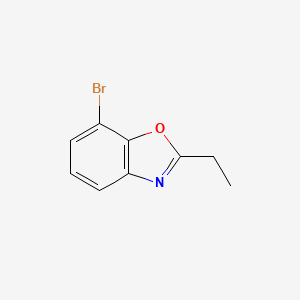
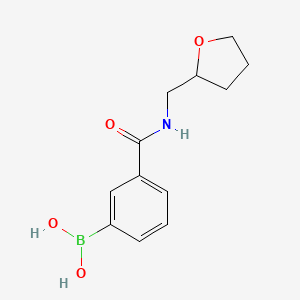
![1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine](/img/structure/B568089.png)
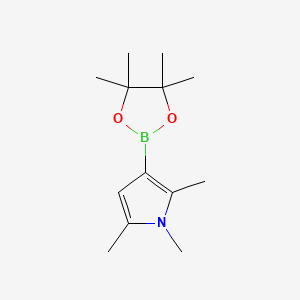

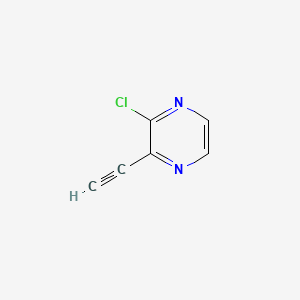
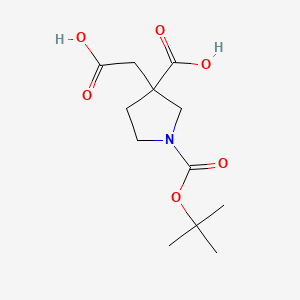
![3-Cyano-6-hydroxy-1,4-dimethyl-5-[2-nitro-4-(pentyloxycarbonyl)phenylazo]-2-pyridone](/img/structure/B568098.png)


![5,7-Dimethyloxazolo[5,4-d]pyrimidine](/img/structure/B568102.png)
